1-{[3-Amino-2-(aminomethyl)propyl]sulfanyl}ethan-1-one dihydrochloride
Overview
Description
Chemical Reactions Analysis
Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation . The specific reactions that this compound can undergo would depend on the conditions and the other reactants present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Amines, for example, can form hydrogen bonds and are often soluble in water . The presence of the sulfanyl group might also affect the compound’s reactivity and polarity.Scientific Research Applications
Crystallographic and Structural Analysis
- 1,2-Bis[(pyridin-2-ylmethyl)sulfanyl]ethane and Its Dimorphic Hydrochloride Salt : This study presents the crystallographic analysis of a similar compound, highlighting the importance of such compounds in understanding molecular interactions and network structures (Lennartson & McKenzie, 2011).
Synthesis and Structural Analysis
- Novel Sulfanyl Amino 1,4-Naphthoquinone Derivatives : This research involves the synthesis and structural analysis of new sulfanyl substituted amino 1,4-naphthoquinone derivatives, indicating the potential of such compounds in creating pharmacologically relevant substances (Yıldırım, 2017).
- Synthesis and Antitumor Activity of Piperazine-Based Tertiary Amino Alcohols : This paper discusses the synthesis of tertiary amino alcohols of the piperazine series and their conversion to dihydrochlorides, suggesting their potential in antitumor applications (Hakobyan et al., 2020).
Catalytic Applications
- Silica-bonded N-propyl Sulfamic Acid as a Catalyst : Demonstrates the use of sulfur-based compounds as catalysts for formylation and acetylation of alcohols and amines, illustrating their role in facilitating chemical reactions (Niknam & Saberi, 2009).
Chemical Synthesis and Reactions
- Practical and Safe Sulfonylation of Alcohols : This study explores the sulfonylation of alcohols using a combination of tertiary amine and potassium carbonate, showing the role of sulfur-containing compounds in chemical synthesis (Tanabe et al., 1995).
- Synthesis of α-Sulfanyl-β-Amino Acid Derivatives : Discusses the Mannich-type reaction for synthesizing alpha-sulfanyl-beta-amino acid derivatives, which are crucial in pharmaceuticals (Kantam et al., 2010).
Novel Compound Synthesis
- Facile Metal-Directed Synthesis and Crystal Structure : This research illustrates the synthesis of a new amino acid ester complex, emphasizing the role of sulfur-containing compounds in the formation of new chemical entities (Bernhardt et al., 1990).
Properties
IUPAC Name |
S-[3-amino-2-(aminomethyl)propyl] ethanethioate;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c1-5(9)10-4-6(2-7)3-8;;/h6H,2-4,7-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHDFUYGYYOWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(CN)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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